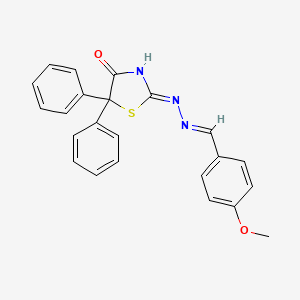![molecular formula C16H20N2O4S B6013320 4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6013320.png)
4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MS-PPOH and is a potent inhibitor of soluble epoxide hydrolase (sEH).
作用機序
MS-PPOH works by binding to the active site of 4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole, preventing it from metabolizing EETs. This leads to an increase in the levels of EETs, which can then bind to their respective receptors and exert their beneficial effects. MS-PPOH has been shown to be a highly potent inhibitor of 4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole, with an IC50 value of around 1 nM.
Biochemical and Physiological Effects:
MS-PPOH has been shown to have a range of biochemical and physiological effects. It has been shown to reduce blood pressure, improve insulin sensitivity, and reduce inflammation. MS-PPOH has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
MS-PPOH has several advantages for use in lab experiments. It is a highly potent and specific inhibitor of 4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole, which makes it a valuable tool for investigating the role of EETs in various diseases. However, MS-PPOH has some limitations. It has a short half-life in vivo, which can make dosing challenging. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on MS-PPOH. One area of interest is the development of more stable and soluble analogs of MS-PPOH. Another area of interest is the investigation of the role of EETs in cancer and the potential for MS-PPOH to be used as a cancer therapy. Additionally, the effects of MS-PPOH on the gut microbiome and its potential as a treatment for gut-related diseases such as inflammatory bowel disease are areas of interest for future research.
合成法
The synthesis of MS-PPOH involves the reaction of 4-methoxyphenylsulfonyl chloride with 3,5-dimethylisoxazole-4-carboxylic acid followed by the addition of pyrrolidine. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified by column chromatography. This synthesis method yields a high purity product with a yield of around 60%.
科学的研究の応用
MS-PPOH has been used extensively in scientific research due to its ability to inhibit 4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole. 4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules in the body. Inhibition of 4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole leads to an increase in the levels of EETs, which have been shown to have a range of beneficial effects on cardiovascular and metabolic health. MS-PPOH has been used in studies to investigate the role of EETs in various diseases such as hypertension, diabetes, and atherosclerosis.
特性
IUPAC Name |
4-[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-16(12(2)22-17-11)15-5-4-10-18(15)23(19,20)14-8-6-13(21-3)7-9-14/h6-9,15H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHNEDNIYRGFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(3-{3-[(4-methoxy-2-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)nicotinate](/img/structure/B6013243.png)
![2-(4-nitrophenyl)-4-{[(4-piperidinylmethyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6013251.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-cyclohexen-1-ylmethyl)methanamine](/img/structure/B6013257.png)
![(3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B6013272.png)
![4-bromo-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6013284.png)
![2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6013292.png)

![N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide](/img/structure/B6013307.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6013313.png)

![1-[3-(4-methoxyphenyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6013329.png)
![3-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinyl]pyridine](/img/structure/B6013351.png)
![1,1,1-trifluoro-2,3,4-pentanetrione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B6013359.png)